5-(3-Methyl-1-triazeno)imidazole-4-carboxamide is an organic compound recognized for its cytotoxic properties, primarily used in cancer treatment. It belongs to the class of 2-heteroaryl carboxamides, characterized by a heteroaromatic ring that contains a carboxamide functional group. This compound is a key metabolite of the chemotherapeutic agent dacarbazine, which is employed in treating malignant melanoma and other cancers. Its chemical identity is defined by the molecular formula and a CAS registry number of 1232679-56-9 .
The synthesis of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide typically involves metabolic N-demethylation of its precursor, 5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide. This process can be catalyzed by liver microsomes, which facilitate the conversion of the parent compound into its active form.
The synthesis generally requires specific conditions such as controlled temperatures and pH levels to ensure optimal yield and purity. The use of solvents such as methanol or ethanol may be employed during the extraction and purification stages to isolate the desired product from by-products and unreacted materials .
The molecular structure of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide features an imidazole ring with a methyltriazene substituent at the 5-position and a carboxamide group at the 4-position. The canonical SMILES representation is CN=NNC1=C(NC=N1)C(=O)N
, indicating the presence of nitrogen atoms in the triazene moiety that contribute to its reactivity.
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide participates in various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction, highlighting its versatility in synthetic organic chemistry .
The mechanism of action for 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide is primarily through its function as an alkylating agent. It interacts with DNA by alkylating the O6 position of guanine bases, which results in DNA strand breaks and ultimately leads to cell death. This action is crucial for its effectiveness as a chemotherapeutic agent, particularly in targeting rapidly dividing cancer cells .
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide appears as yellowish crystals or powder. It is soluble in acidic solutions but shows limited solubility in methanol and ethanol, while being insoluble in water.
The compound exhibits thermal instability and is sensitive to light and acidic conditions. Its flash point is approximately 229.7 °C, indicating a relatively high thermal stability under controlled conditions .
5-(3-Methyl-1-triazeno)imidazole-4-carboxamide has several significant applications:
This compound exemplifies the intersection of organic chemistry and pharmacology, demonstrating how molecular structure influences biological activity and therapeutic potential.
The identification of 5-(3-Methyl-1-triazeno)imidazole-4-carboxamide (commonly abbreviated as MTIC) emerged from pivotal pharmacological studies on the prodrug dacarbazine (5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide; DTIC) in the early 1970s. Dacarbazine, first synthesized in 1962, demonstrated clinical activity against metastatic melanoma and Hodgkin lymphoma but required metabolic activation for cytotoxicity. Research revealed that hepatic cytochrome P450 enzymes catalyze the N-demethylation of dacarbazine to yield MTIC as its primary bioactive metabolite [1] [4] [6]. This biotransformation, confirmed via isotopic labeling and urinary metabolite analysis, established MTIC as the direct executor of dacarbazine’s antineoplastic effects [3] [4]. The structural distinction between dacarbazine (dimethyltriazene) and MTIC (monomethyltriazene) proved critical, as MTIC’s instability facilitates DNA alkylation, whereas the parent compound lacks inherent reactivity [1] [8].
Table 1: Structural Comparison of Dacarbazine and MTIC
Property | Dacarbazine | MTIC |
---|---|---|
IUPAC Name | 5-(3,3-Dimethyl-1-triazenyl)-1H-imidazole-4-carboxamide | 4-(2-Methyliminohydrazinyl)-1H-imidazole-5-carboxamide |
Molecular Formula | C₆H₁₀N₆O | C₅H₈N₆O |
Molecular Weight | 182.18 g/mol | 168.16 g/mol |
CAS Registry Number | 4342-03-4 | 3413-72-7 |
Triazeno Group | −N=N−N(CH₃)₂ | −N=N−NHCH₃ |
Beyond dacarbazine metabolism, MTIC is recognized as the obligate cytotoxic intermediate of the brain-tumor therapeutic agent temozolomide. Unlike dacarbazine, temozolomide undergoes pH-dependent spontaneous hydrolysis independent of enzymatic activation. Under physiological conditions (pH > 7), temozolomide’s tetrazinone ring opens to form 5-(3-methyltriazen-1-yl)imidazole-4-carboxamide—identical to MTIC [1] [6]. This conversion occurs rapidly in plasma and tumor cells, enabling site-directed cytotoxicity. Kinetic studies confirm MTIC’s half-life of 1.5–2 hours under physiological conditions, sufficient to facilitate DNA alkylation before further degradation to 5-aminoimidazole-4-carboxamide (AIC) and methyldiazonium ions [1] [3]. The hydrolysis pathway solidifies MTIC’s role as a shared effector of structurally distinct prodrugs:
Temozolomide → Ring opening → MTIC → Methyldiazonium + AIC
This unified mechanism explains the overlapping clinical spectra of dacarbazine and temozolomide despite differing pharmacokinetics [1] [3].
The bioactivity of MTIC originates from the reactivity of its monomethyltriazeno moiety (−N=N−NHCH₃). Key chemical properties include:
Table 2: Molecular Properties Governing MTIC Reactivity
Property | Value | Biological Implication |
---|---|---|
Hydrogen Bond Donors | 3 | Facilitates DNA minor-groove interactions |
Hydrogen Bond Acceptors | 5 | Enhances water solubility & target engagement |
logP (Calculated) | 0.234 | Balances membrane permeability and solubility |
Topological Polar Surface Area | 108.5 Ų | Modulates cellular uptake kinetics |
MTIC’s triazene chemistry enables selective DNA targeting: Genomic analyses reveal preferential alkylation of transcriptionally active euchromatin regions due to accessible guanine residues [1] [4]. This site specificity differentiates MTIC from non-selective alkylators like nitrogen mustards. The compound’s low molecular weight (168.16 g/mol) and amphiphilic properties (logP ~0.23) further support intracellular diffusion to nuclear targets [1] [6]. Nevertheless, inherent instability necessitates prodrug delivery (dacarbazine/temozolomide) for therapeutic application, underscoring the triazene group’s dual role as both pharmacophore and liability [1] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1